(4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone
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Overview
Description
(4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone is a chemical compound with the molecular formula C16H18ClN3O2 and a molar mass of 319.79 g/mol. This compound is known for its unique structure, which includes a piperazine ring substituted with a 3-chlorophenyl group and an isoxazole ring substituted with two methyl groups.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been found to interact with acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is known that compounds that target ache can affect normal nerve pulse transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced survival .
Biochemical Pathways
Compounds that inhibit ache can affect cholinergic neurotransmission, which is involved in many physiological processes, including muscle contraction, heart rate, memory, and learning .
Result of Action
Inhibition of ache can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the postsynaptic membrane and potentially leading to a variety of physiological effects .
Preparation Methods
The synthesis of (4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone typically involves the reaction of 3-chlorophenylpiperazine with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
(4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone can be compared with other similar compounds, such as:
(4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
(4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)propanone: Similar structure but with a propanone group instead of a methanone group.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-11-15(12(2)22-18-11)16(21)20-8-6-19(7-9-20)14-5-3-4-13(17)10-14/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEOLHMXHLDDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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